molecular formula C16H27NO3 B12632104 N,N,N-Triethylethanaminium 4-methoxybenzoate CAS No. 920754-12-7

N,N,N-Triethylethanaminium 4-methoxybenzoate

Cat. No.: B12632104
CAS No.: 920754-12-7
M. Wt: 281.39 g/mol
InChI Key: CSTZQKTVBRGQAU-UHFFFAOYSA-M
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Description

N,N,N-Triethylethanaminium 4-methoxybenzoate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a triethylammonium group and a 4-methoxybenzoate anion. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triethylethanaminium 4-methoxybenzoate can be synthesized through the reaction of triethylamine with 4-methoxybenzoic acid. The reaction typically involves the formation of an intermediate ester, which is then quaternized to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The synthesis is optimized to ensure high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethylethanaminium 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the triethylammonium group or the methoxybenzoate anion is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the methoxybenzoate anion, while reduction may produce reduced forms of the triethylammonium group.

Scientific Research Applications

N,N,N-Triethylethanaminium 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.

    Biology: The compound is employed in biochemical assays and as a model compound for studying quaternary ammonium salts.

    Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Triethylethanaminium 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The triethylammonium group can interact with negatively charged sites on proteins, while the methoxybenzoate anion can participate in various binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Triethylethanaminium iodide: Similar in structure but contains an iodide anion instead of a methoxybenzoate anion.

    Tetraethylammonium chloride: Contains a chloride anion and is used in similar applications.

    Tetraethylammonium nitrate: Contains a nitrate anion and is used in biochemical research.

Uniqueness

N,N,N-Triethylethanaminium 4-methoxybenzoate is unique due to the presence of the methoxybenzoate anion, which imparts specific chemical and biological properties. This makes it particularly useful in applications where the methoxybenzoate group is required for specific interactions or reactions.

Properties

CAS No.

920754-12-7

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

4-methoxybenzoate;tetraethylazanium

InChI

InChI=1S/C8H20N.C8H8O3/c1-5-9(6-2,7-3)8-4;1-11-7-4-2-6(3-5-7)8(9)10/h5-8H2,1-4H3;2-5H,1H3,(H,9,10)/q+1;/p-1

InChI Key

CSTZQKTVBRGQAU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC.COC1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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